molecular formula C11H14N2O4 B5059712 N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5059712
M. Wt: 238.24 g/mol
InChI Key: SIMJMPJKCLXQDP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. MNA is a nitroaromatic compound that has been extensively studied due to its unique properties, including its ability to act as a potent electron acceptor and its potential as a redox mediator.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act as an electron acceptor and redox mediator. N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has been shown to undergo reversible reduction and oxidation reactions, making it useful in electrochemical applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide are not well studied, but it has been shown to be toxic to certain cell lines at high concentrations. However, these effects are not relevant to its scientific research applications, as N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide is used in very small quantities in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide in laboratory experiments is its ability to act as a potent electron acceptor. This makes it useful in a wide range of electrochemical applications, including batteries and other energy storage devices. However, its toxicity at high concentrations can be a limitation, and care must be taken when handling the compound.

Future Directions

There are many potential future directions for the study of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of new redox mediators for energy storage devices, and N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has shown promise in this area. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide and its potential applications in materials science and organic synthesis.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide is a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetate, followed by the addition of sodium methoxide and the subsequent reaction with 2-bromoethanol. The final step involves the addition of acetic anhydride and the isolation of the product through recrystallization.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has been widely studied for its potential applications in electrochemistry, organic synthesis, and materials science. In electrochemistry, N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has been shown to act as an excellent electron acceptor, making it useful in the development of new redox mediators for batteries and other energy storage devices. In organic synthesis, N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has been used as a reagent for the preparation of various compounds, including amino acids and peptides. In materials science, N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-7-6-12-11(14)8-9-4-2-3-5-10(9)13(15)16/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMJMPJKCLXQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(2-nitrophenyl)acetamide

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